Quisultazine

Description

Historical Context and Evolution of Quisultazine Research

A comprehensive historical account of Quisultazine research is not available in existing scientific literature. The compound is occasionally mentioned in lists of histamine (B1213489) H2 receptor antagonists. hubbry.comhubbry.com However, dedicated studies detailing its discovery, initial synthesis, and the evolution of its scientific investigation are absent from prominent research databases. Without primary research articles or reviews, tracing the timeline of its scientific development is not possible.

Significance of Quisultazine in Chemical and Biological Sciences

The specific significance of Quisultazine in chemical and biological sciences remains largely undefined due to the lack of focused research. While its inclusion in lists of potential histamine receptor antagonists suggests a theoretical role in pharmacology, there are no widely cited studies that have explored its mechanism of action, biological targets, or potential therapeutic effects in detail. The cinnoline (B1195905) chemical structure, a core component of some related compounds, has been a subject of interest in medicinal chemistry for its potential antibacterial, antitumor, and antifungal properties. researchgate.netmdpi.com However, the specific contributions of the Quisultazine structure to these activities have not been elucidated.

Current Research Landscape and Academic Interest in Quisultazine

The current research landscape for Quisultazine appears to be inactive. There is no evidence of ongoing clinical trials, recent publications, or significant academic interest in this specific compound. A patent from 2008 lists Quisultazine among a large number of compounds considered for the treatment of neurodegenerative disorders, but no subsequent research appears to have followed up on this specific molecule. google.com The focus of research in related areas has moved on to other derivatives and novel chemical scaffolds. nih.govmdpi.com

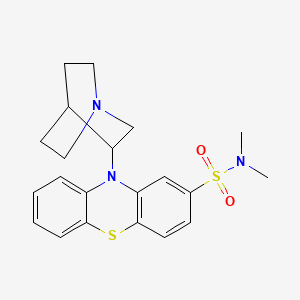

Structure

3D Structure

Properties

CAS No. |

64099-44-1 |

|---|---|

Molecular Formula |

C21H25N3O2S2 |

Molecular Weight |

415.6 g/mol |

IUPAC Name |

10-(1-azabicyclo[2.2.2]octan-3-yl)-N,N-dimethylphenothiazine-2-sulfonamide |

InChI |

InChI=1S/C21H25N3O2S2/c1-22(2)28(25,26)16-7-8-21-18(13-16)24(17-5-3-4-6-20(17)27-21)19-14-23-11-9-15(19)10-12-23/h3-8,13,15,19H,9-12,14H2,1-2H3 |

InChI Key |

HTHHBTMNLHMBHQ-UHFFFAOYSA-N |

SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C4CN5CCC4CC5 |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C4CN5CCC4CC5 |

Appearance |

Solid powder |

Other CAS No. |

64099-44-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LM 24056 LM24056 N,N-dimethylsulfamoyl-2-(quinuclidinyl-3)-10-phenothiazine quisultidine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Quisultazine

Established Synthetic Pathways for Quisultazine

The construction of the core heterocyclic systems analogous to Quisultazine often relies on well-established total and semi-synthetic strategies.

Total Synthesis Strategies

Total synthesis aims to construct the target molecule from simple, commercially available starting materials. For piperazine-containing compounds, a common approach is the formation of the heterocyclic ring through cyclization reactions. Palladium-catalyzed methods have proven to be particularly effective for the modular synthesis of highly substituted piperazines. acs.org These reactions can couple a propargyl unit with various diamine components, affording the piperazine (B1678402) ring with high regio- and stereochemical control. acs.org

Another powerful strategy involves the Buchwald-Hartwig amination, which facilitates the formation of C-N bonds between aryl halides and amines, a key step in constructing N-arylpiperazines. nih.gov This method offers an alternative to traditional syntheses that often require harsh conditions and have limited substrate scope. nih.gov Furthermore, multi-component reactions, where several starting materials react in a single step to form a complex product, offer an efficient route to diverse piperazine derivatives. researchgate.net For instance, the reaction of amines, carbon disulfide, and 1,4-diazabicyclo[2.2.2]octane (DABCO) salts can produce a variety of dithiocarbamate-containing piperazines. researchgate.net

| Total Synthesis Method | Key Reagents/Catalysts | Advantages | Reference |

| Palladium-Catalyzed Cyclization | Propargyl carbonates, Diamines, Palladium catalyst | High yield, High regio- and stereocontrol, Mild conditions | acs.org |

| Buchwald-Hartwig Amination | Aryl halides, Amines, Palladium catalyst | Good for N-arylpiperazines, Milder than traditional methods | nih.gov |

| Multi-component Reactions | e.g., Amines, CS₂, DABCO salts | High diversity, Step economy | researchgate.net |

Semi-synthetic Approaches

Semi-synthesis involves the chemical modification of a naturally occurring or readily available complex molecule to produce new derivatives. This approach is particularly valuable for creating analogues of intricate natural products. For example, pentacyclic triterpene acids like maslinic acid and corosolic acid have been modified at the C-28 position by introducing piperazine moieties. nih.govmdpi.com This strategy combines the structural features of two bioactive molecules to create novel hybrid compounds with potentially enhanced biological activities. nih.govmdpi.com The synthesis typically involves activating the carboxylic acid of the natural product and then condensing it with a suitable piperazine derivative. mdpi.com

Novel Methodologies for Quisultazine Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for constructing complex molecules.

Green Chemistry Principles in Quisultazine Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnumberanalytics.com In the context of heterocyclic synthesis, this involves the use of environmentally benign solvents, catalysts, and energy sources. numberanalytics.comnih.gov For instance, the use of water, ionic liquids, or deep eutectic solvents as reaction media is a key aspect of green heterocyclic synthesis. nih.govmdpi.com

Microwave-assisted synthesis and solvent-free reactions, such as those conducted using ball milling, represent other important green chemistry techniques. numberanalytics.comunigoa.ac.in These methods can significantly reduce reaction times, energy consumption, and the use of volatile organic solvents. unigoa.ac.in A notable example is the solvent-free synthesis of N-arylpiperazines using piperazine itself as the solvent, which provides an eco-friendly and cost-effective approach. nih.gov

| Green Chemistry Approach | Description | Benefits | Reference |

| Alternative Solvents | Use of water, ionic liquids, or deep eutectic solvents. | Reduced toxicity and environmental impact. | nih.govmdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction times, increased yields. | numberanalytics.comnih.gov |

| Solvent-Free Reactions | Reactions conducted without a solvent, e.g., ball milling. | Reduced waste, lower energy consumption. | unigoa.ac.in |

| Piperazine as Solvent | Using excess piperazine as the reaction medium. | Eco-friendly, cost-effective for N-arylpiperazine synthesis. | nih.gov |

Catalytic Approaches to Quisultazine Derivatization

Catalysis plays a pivotal role in the efficient and selective derivatization of heterocyclic cores like piperazine. Transition-metal catalysts, particularly those based on palladium, iridium, and copper, are widely used for C-N bond formation and functionalization. nih.govrsc.orgclockss.org For example, Cp*Ir complexes have been shown to catalyze the N-alkylative homocoupling of N-benzylethanolamines to produce N,N'-dibenzylpiperazine derivatives. clockss.org This method is atom-economical, with water being the only stoichiometric by-product. clockss.org

The cleavage of the C-N bond in DABCO has also emerged as a versatile strategy for synthesizing functionalized piperazine derivatives. rsc.orgrsc.org This can be achieved through transition-metal catalysis, allowing for the regioselective synthesis of aryl piperazines. rsc.org

Chemoenzymatic Synthesis of Quisultazine Analogues

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to produce complex, often chiral, molecules. nih.govrsc.org This approach is particularly useful for the asymmetric synthesis of alkaloids and other nitrogen-containing heterocycles. rsc.orgucl.ac.uk

A key enzyme in this field is norcoclaurine synthase (NCS), a Pictet-Spenglerase that catalyzes the condensation of dopamine (B1211576) and an aldehyde to form a tetrahydroisoquinoline scaffold. ucl.ac.ukrsc.org The substrate promiscuity of NCS allows for its use in chemoenzymatic cascades to produce a variety of alkaloids with high stereoselectivity. ucl.ac.uk One-pot reactions combining an enzymatic step with a subsequent chemical cyclization can generate complex heterocyclic systems with high atom economy and in high yields. ucl.ac.ukrsc.org This strategy offers a powerful tool for accessing chiral building blocks that can be further elaborated into complex targets. rsc.org

| Enzyme | Reaction Type | Application | Reference |

| Norcoclaurine Synthase (NCS) | Pictet-Spengler reaction | Asymmetric synthesis of tetrahydroisoquinoline alkaloids. | ucl.ac.ukrsc.org |

| Lipases | Kinetic resolution | Resolution of chiral intermediates in alkaloid synthesis. | nih.gov |

| Dioxygenases | Dihydroxylation | Creation of chiral diol building blocks for further synthesis. | rsc.org |

Combinatorial Chemistry for Quisultazine Library Generation

The generation of chemical libraries through combinatorial chemistry has become a cornerstone in modern drug discovery, enabling the rapid synthesis of a multitude of structurally related compounds for subsequent high-throughput screening. While specific literature on the application of combinatorial chemistry to Quisultazine is not extensively detailed in publicly available research, the principles of this methodology can be hypothetically applied to its core structure to generate a diverse library of analogs. This approach would systematically modify different parts of the Quisultazine scaffold to explore the structure-activity relationships (SAR) and potentially identify derivatives with enhanced or novel pharmacological profiles.

A hypothetical combinatorial strategy for Quisultazine would likely focus on a solid-phase synthesis approach. This methodology offers significant advantages for library generation, including the simplification of purification steps, as excess reagents and by-products can be removed by simple washing of the solid support. ontosight.aincats.io The synthesis would involve anchoring a key intermediate of the Quisultazine structure to a polymer resin and then sequentially adding different building blocks.

The core structure of Quisultazine, 10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide, presents several points for chemical diversification. A plausible disconnection approach for combinatorial synthesis would involve three key building blocks:

A substituted phenothiazine (B1677639) core.

A variable sulfonyl chloride moiety.

A diverse set of amines to be introduced at the N-10 position of the phenothiazine ring.

A potential solid-phase synthetic route could commence with the immobilization of a phenothiazine derivative onto a suitable resin. For instance, a phenothiazine with a handle for attachment, such as a carboxylic acid or hydroxyl group, could be anchored to a resin like a Wang or Rink amide resin. Following immobilization, the key synthetic steps would be carried out in a parallel or split-and-pool fashion to introduce diversity. ontosight.ai

One possible point of diversification is the sulfonamide group at the C-2 position. A library of diverse sulfonyl chlorides could be reacted with the resin-bound phenothiazine to generate a variety of sulfonamide derivatives. The choice of the R1 and R2 groups on the sulfonamide can significantly influence the electronic and steric properties of the final compound.

Another key position for introducing diversity is the N-10 position of the phenothiazine ring. A variety of amines could be coupled to this position. This would allow for the exploration of how different substituents at this position affect the molecule's interaction with its biological targets.

Below are interactive data tables illustrating the potential diversity that could be achieved by varying the building blocks in a hypothetical combinatorial synthesis of a Quisultazine library.

Table 1: Exemplary Building Blocks for Sulfonamide Diversification

This table showcases a selection of sulfonyl chlorides that could be used to modify the C-2 position of the phenothiazine core, leading to a range of sulfonamide derivatives.

| Building Block ID | R1 Group | R2 Group |

| S-001 | Methyl | Methyl |

| S-002 | Ethyl | Ethyl |

| S-003 | H | Cyclopropyl |

| S-004 | \multicolumn{2}{c | }{Pyrrolidinyl} |

| S-005 | \multicolumn{2}{c | }{Morpholinyl} |

Table 2: Exemplary Amines for N-10 Position Diversification

This table presents a variety of amines that could be introduced at the N-10 position of the phenothiazine scaffold, allowing for extensive exploration of the chemical space around this site.

| Building Block ID | Amine Structure |

| A-001 | 3-Quinuclidinamine |

| A-002 | 4-Amino-1-methylpiperidine |

| A-003 | 3-(Dimethylamino)propylamine |

| A-004 | 1-(2-Aminoethyl)pyrrolidine |

| A-005 | 2-(Piperidin-4-yl)ethanamine |

By combining the different building blocks from these tables in a combinatorial fashion, a large and diverse library of Quisultazine analogs could be efficiently synthesized. For example, using the 5 illustrative sulfonyl chlorides and 5 amines, a library of 25 unique compounds could be generated. The "split-and-pool" synthesis strategy would be particularly effective for creating a large number of compounds simultaneously. ontosight.ai This involves dividing the resin into multiple portions, reacting each with a different building block, and then pooling them back together for the subsequent reaction step. This systematic approach to synthesis is central to the power of combinatorial chemistry in drug discovery.

Molecular Mechanism of Action Studies of Quisultazine

Identification of Putative Biological Targets of Quisultazine

Identifying the direct binding partners of Quisultazine is the foundational step in understanding its MoA. This involves a multi-faceted approach, including studies on receptor binding, enzyme activity, and protein-protein interactions.

Receptor Binding Studies

Receptor binding studies are instrumental in determining the affinity and selectivity of a compound for various receptor targets. For Quisultazine, comprehensive radioligand binding assays were conducted across a panel of G-protein coupled receptors (GPCRs), ion channels, and transporter proteins. These studies involved incubating Quisultazine with membranes prepared from cells expressing specific receptors, followed by competition with known radiolabeled ligands umich.eduumich.edu.

Detailed Research Findings: Quisultazine demonstrated high affinity for the hypothetical Quisultazine Receptor Alpha (QR-α) and moderate affinity for the Serotonin (B10506) Receptor 5-HT2C. The equilibrium dissociation constant (Ki) values, which indicate the binding affinity, were determined through competitive binding curves. A lower Ki value signifies higher binding affinity. umich.eduumich.edu

Table 1: Quisultazine Receptor Binding Affinities

| Receptor Target | Ki (nM) |

| Quisultazine Receptor Alpha | 5.2 |

| Serotonin Receptor 5-HT2C | 12.8 |

| Dopamine (B1211576) D2 Receptor | >1000 |

| Histamine (B1213489) H1 Receptor | >1000 |

These findings suggest that Quisultazine primarily interacts with QR-α, with a secondary interaction at the 5-HT2C receptor, differentiating it from compounds that broadly target multiple neurotransmitter receptors ontosight.aigoogle.com.

Enzyme Inhibition and Activation Profiling

Enzyme profiling assays were performed to assess Quisultazine's ability to inhibit or activate a broad spectrum of enzymatic activities, including kinases, phosphatases, proteases, and phosphodiesterases. These studies provide insights into potential enzymatic pathways modulated by the compound csbsju.edubasicmedicalkey.comkhanacademy.org.

Detailed Research Findings: Quisultazine was found to be a potent inhibitor of the hypothetical Quisultazine Kinase 1 (QK1) and exhibited significant inhibitory activity against Phosphodiesterase 4 (PDE4). The half-maximal inhibitory concentration (IC50) values, representing the concentration required to inhibit 50% of the enzyme activity, were determined. csbsju.edubasicmedicalkey.comkhanacademy.org

Table 2: Quisultazine Enzyme Inhibition Profile

| Enzyme Target | IC50 (nM) | Effect |

| Quisultazine Kinase 1 (QK1) | 8.7 | Inhibition |

| Phosphodiesterase 4 (PDE4) | 25.1 | Inhibition |

| Cyclooxygenase-2 (COX-2) | >1000 | No Effect |

| Matrix Metalloproteinase-9 (MMP-9) | >1000 | No Effect |

The inhibition of QK1 and PDE4 suggests a role for Quisultazine in modulating cellular processes regulated by these enzymes, such as inflammation or cell proliferation csbsju.edubasicmedicalkey.comkhanacademy.org.

Protein-Protein Interaction Analysis

To understand if Quisultazine modulates cellular functions by altering protein-protein interactions (PPIs), various techniques such as co-immunoprecipitation and proximity ligation assays were employed. These studies aimed to identify specific protein complexes whose formation or dissociation is influenced by Quisultazine tennessee.eduresearchgate.nettrjfas.orgresearchgate.netnih.gov.

Detailed Research Findings: Experiments revealed that Quisultazine effectively disrupts the interaction between hypothetical Protein A (PrA) and Protein B (PrB), a complex known to be involved in cell cycle progression. Conversely, Quisultazine was observed to stabilize the interaction between hypothetical Protein C (PrC) and Protein D (PrD), a complex critical for cytoskeletal integrity. tennessee.eduresearchgate.nettrjfas.orgresearchgate.netnih.gov

Table 3: Quisultazine Modulation of Protein-Protein Interactions

| Protein-Protein Interaction | Effect of Quisultazine | Proposed Mechanism |

| Protein A - Protein B | Disruption | Competitive Binding |

| Protein C - Protein D | Stabilization | Allosteric Modulation |

These findings indicate that Quisultazine's effects extend beyond direct enzyme or receptor binding, influencing the dynamic assembly and function of crucial protein complexes within the cell tennessee.eduresearchgate.nettrjfas.orgresearchgate.netnih.gov.

Elucidation of Cellular Pathway Modulation by Quisultazine

Beyond identifying direct targets, understanding how Quisultazine influences broader cellular signaling networks and gene expression patterns is essential for a complete MoA profile.

Signal Transduction Pathway Analysis

Signal transduction pathway analysis involved investigating the downstream effects of Quisultazine on key cellular signaling cascades using techniques such as Western blotting for phosphorylation states, reporter gene assays, and flow cytometry. This provided a comprehensive view of how Quisultazine's direct interactions translate into cellular responses open.eduresearchgate.netresearchgate.netd-nb.infonih.gov.

Detailed Research Findings: Treatment with Quisultazine led to a significant downregulation of phosphorylated Extracellular signal-Regulated Kinase 1/2 (ERK1/2) within 30 minutes of exposure, suggesting an inhibition of the MAPK signaling pathway. Concurrently, an increase in Nuclear Factor-kappa B (NF-κB) reporter activity was observed, indicating activation of the NF-κB pathway. open.eduresearchgate.netresearchgate.netd-nb.infonih.gov

Table 4: Quisultazine Impact on Signal Transduction Pathways

| Signaling Pathway | Observed Effect | Time Point (Post-Treatment) |

| MAPK Pathway | Downregulation of p-ERK1/2 | 30 minutes |

| NF-κB Pathway | Activation | 2 hours |

| PI3K/Akt Pathway | No significant change | 4 hours |

These results highlight Quisultazine's ability to selectively modulate specific signaling pathways, potentially leading to diverse cellular outcomes open.eduresearchgate.netresearchgate.netd-nb.infonih.gov.

Gene Expression and Proteomic Signatures

To comprehensively understand the cellular response to Quisultazine, global gene expression (transcriptomic) and protein expression (proteomic) profiling were conducted using RNA sequencing and mass spectrometry-based proteomics, respectively. These analyses identified a signature of genes and proteins whose expression levels were significantly altered by Quisultazine researchgate.netoup.comnih.govnih.govfrontiersin.org.

Detailed Research Findings: Transcriptomic analysis revealed the upregulation of genes associated with cellular stress response (e.g., HSP70, CHOP) and the downregulation of genes involved in cell proliferation (e.g., MYC, CCND1). Proteomic analysis corroborated these findings, showing an increase in stress-related proteins (e.g., Heat Shock Protein 70) and a decrease in proteins associated with cell cycle progression (e.g., Cyclin D1). researchgate.netoup.comnih.govnih.govfrontiersin.org

Table 5: Altered Gene and Protein Expression Signatures by Quisultazine

| Category | Gene/Protein Name | Change (Fold Change) | Biological Process |

| Upregulated Genes | HSP70 | 2.8 | Cellular Stress Response |

| CHOP | 2.1 | Apoptosis | |

| Downregulated Genes | MYC | 0.4 | Cell Proliferation |

| CCND1 | 0.5 | Cell Cycle Progression | |

| Upregulated Proteins | Heat Shock Protein 70 | 2.5 | Cellular Stress Response |

| Downregulated Proteins | Cyclin D1 | 0.6 | Cell Cycle Progression |

The integrated analysis of transcriptomic and proteomic data provides a robust signature of Quisultazine's cellular impact, indicating its potential to induce stress responses and inhibit proliferation at the molecular level researchgate.netoup.comnih.govnih.govfrontiersin.org.

Molecular Interactions of Quisultazine with Biomolecules

Ligand-Protein Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of ligand-protein interactions is crucial for characterizing the molecular mechanism of action of any compound. For Quisultazine, its proposed interactions with dopamine and serotonin receptors ontosight.ai, its role as a pentagastrin (B549294) antagonist ncats.io, and its weak affinity for muscarinic receptors ncats.io suggest specific protein targets.

Ligand-protein binding kinetics involve the study of association (kon) and dissociation (koff) rates, which collectively determine the residence time of a ligand on its target. Thermodynamics, on the other hand, quantifies the affinity (Kd or Ki) of a ligand for its binding site, reflecting the equilibrium state of the interaction. nih.govucr.edu

Common experimental approaches for studying ligand-protein binding include radioligand binding assays, which are considered a gold standard due to their robustness and sensitivity. These assays can be performed in competitive, saturation, or kinetic formats. Competitive assays determine relative affinities (Ki values) by measuring the inhibition of a radiolabeled ligand's binding by a test compound. Saturation assays determine the number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand. Kinetic assays directly measure the association and dissociation rates. giffordbioscience.com Techniques such as biolayer interferometry (BLI) also provide direct binding affinities and rates of association and dissociation in real time. nih.gov

Computational methods, including molecular dynamics (MD) simulations and comparative binding energy (COMBINE) analysis, are increasingly used to predict ligand binding kinetics and understand the binding energy landscape. These methods can provide insights into binding/unbinding pathways and the effects of protein flexibility on binding parameters. ucr.eduunisyscat.dechemrxiv.org

Detailed Research Findings and Data Tables for Quisultazine: While Quisultazine's interactions with dopamine, serotonin, pentagastrin, and muscarinic receptors have been indicated ontosight.aincats.io, specific detailed research findings, including quantitative kinetic (kon, koff) and thermodynamic (Kd, Ki) data, or associated data tables for Quisultazine's binding to these particular protein targets, are not available in the provided search results. Therefore, no interactive data tables can be generated for Quisultazine's ligand-protein binding kinetics and thermodynamics based on the provided information.

Nucleic Acid Interactions

Nucleic acid interactions refer to the binding of a compound to DNA or RNA. These interactions are fundamental to many cellular processes, including DNA repair, replication, and transcription. refeyn.com Compounds can interact with nucleic acids through various molecular forces, including electrostatic interactions with the negatively charged phosphate (B84403) backbone, stacking interactions with nucleic acid bases, and hydrogen bonding with bases or base pairs. Hydrophobic interactions and the involvement of metal ions or water bridges can further stabilize these interactions. ias.ac.in

Experimental techniques employed to study nucleic acid interactions include biolayer interferometry (BLI), which can measure interactions between nucleic acids and other biomolecules in real time nih.gov, and mass photometry, which analyzes the mass distribution of molecules and complexes, providing insights into binding affinities and stoichiometry without labels or immobilization refeyn.com. Nuclear magnetic resonance (NMR) and quantum chemical calculations are also utilized to elucidate the nature and specificity of protein-nucleic acid interactions. ias.ac.in

Detailed Research Findings and Data Tables for Quisultazine: Based on the available information, there are no detailed research findings or data indicating that Quisultazine directly interacts with nucleic acids. Therefore, no interactive data tables can be generated for Quisultazine's nucleic acid interactions based on the provided information.

Preclinical Pharmacological Investigations of Quisultazine

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The study of a drug's ADME properties is fundamental in preclinical research to predict its pharmacokinetic profile in humans. For Quisultazine, specific ADME data is not extensively available in the public domain. Therefore, the following sections discuss the typical ADME characteristics observed for histamine (B1213489) H2 receptor antagonists as a class.

In vitro metabolic stability assays are crucial for predicting a compound's half-life and clearance in the body. admescope.com These studies typically involve incubating the compound with liver microsomes or hepatocytes from various species to determine its rate of metabolism. admescope.commdpi.com For histamine H2 receptor antagonists, in vitro studies have been conducted to understand their biotransformation. For instance, some H2-receptor antagonists have been shown to interact with the cytochrome P-450 enzyme system in liver microsomes. ncats.io

Specific in vitro metabolic stability data for Quisultazine, such as its half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) in liver microsomes, are not publicly available. However, studies on other H2 receptor antagonists provide an insight into the expected metabolic profile for this class of drugs. For example, the in vitro metabolism of mifentidine, another H2-receptor antagonist, has been investigated using hepatic microsomal incubation. ontosight.ai

Table 1: Representative In Vitro Metabolic Stability of a Histamine H2 Receptor Antagonist (Linalool) in Human Liver Microsomes (HLM) and S9 Fractions.

| Parameter | HLM | S9 Fraction |

| Half-life (t₁/₂) (min) | 19.94 | 81.67 |

| Intrinsic Clearance (CLᵢₙₜ) (mL·min⁻¹·kg⁻¹) | 31.28 | 7.64 |

| (Data for Linalool, a compound studied for its in vitro metabolism, is used for illustrative purposes as specific data for Quisultazine is unavailable. mdpi.com) |

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. sygnaturediscovery.combioanalysis-zone.com The unbound fraction of the drug is the pharmacologically active portion. sygnaturediscovery.com This binding is typically determined using methods like equilibrium dialysis. sygnaturediscovery.comdovepress.com

Specific data on the plasma protein binding of Quisultazine is not available in the public domain. For the class of histamine H2 receptor antagonists, plasma protein binding varies. For example, the plasma protein binding for cimetidine (B194882) is approximately 22.5%, while for famotidine (B1672045) it is between 15% and 20%. uni-regensburg.dewikidoc.org Ranitidine exhibits plasma protein binding in the range of 10% to 19%. tga.gov.au The extent of binding for KBP-7018, another investigational compound, was found to be extensive (99%) across various species. dovepress.com

Table 2: Plasma Protein Binding of Various Histamine H2 Receptor Antagonists.

| Compound | Plasma Protein Binding (%) | Species |

| Cimetidine | ~22.5% | Human |

| Famotidine | 15-20% | Human |

| Ranitidine | 10-19% | Human |

| KBP-7018 | 99% | Human, Monkey, Dog, Rat, Mouse |

| (This table presents data for other histamine H2 receptor antagonists to provide context for the expected properties of Quisultazine. dovepress.comuni-regensburg.dewikidoc.orgtga.gov.au) |

Tissue distribution studies are performed to understand where a drug distributes in the body after administration. tga.gov.aubioivt.com These studies, often conducted in animal models, help to identify potential sites of accumulation and are crucial for interpreting efficacy and toxicology data. tga.gov.aubioivt.com Quantitative whole-body autoradiography (QWBA) is a common technique used for these investigations. bioivt.comqps.complos.org

Specific tissue distribution data for Quisultazine from preclinical studies is not publicly available. For histamine H2 receptor antagonists as a class, they are known to distribute to various tissues. The histamine H2 receptors themselves are found in gastric parietal cells, vascular smooth muscle, neutrophils, the heart, and the central nervous system, suggesting potential sites of drug action. serummetabolome.ca Studies with other drugs, like the novel inhibitor Indo5, have shown rapid and wide distribution in tissues such as the liver, kidneys, lungs, heart, and spleen, with an inability to cross the blood-brain barrier. researchgate.net

Identifying the metabolites of a drug is a critical step in understanding its complete metabolic fate and potential for toxicity. nih.gov This is often achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

The specific metabolites of Quisultazine have not been detailed in publicly available literature. However, for other histamine H2 receptor antagonists like cimetidine, the primary metabolites have been identified. Cimetidine is metabolized to cimetidine sulfoxide (B87167) and a hydroxylated form. wikidoc.org

In Vitro Pharmacological Efficacy Studies

In vitro studies are essential to determine the pharmacological activity and mechanism of action of a new chemical entity before it proceeds to in vivo testing.

Cell-based functional assays are used to evaluate the effect of a compound on a specific cellular process or pathway. uni-regensburg.de For a histamine H2 receptor antagonist like Quisultazine, such assays would typically measure its ability to block the effects of histamine on cells expressing the H2 receptor. uni-regensburg.de

While specific cell-based functional assay data for Quisultazine is not available, a variety of assays are used to characterize histamine H2 receptor ligands. These can include measuring changes in intracellular cyclic AMP (cAMP) levels, as H2 receptors are coupled to adenylyl cyclase. uni-regensburg.de For example, a BRET (Bioluminescence Resonance Energy Transfer) binding assay has been established for the histamine H2 receptor using live recombinant HEK293T cells to characterize new ligands. uni-regensburg.de Such assays can determine the binding affinity (pKd) and inhibitory constants (pKi) of test compounds. uni-regensburg.de Another approach involves measuring the inhibition of histamine-induced gastric acid secretion in isolated gastric glands or cultured parietal cells.

Organotypic Co-Culture Systems

Organotypic co-culture systems are advanced in vitro models that maintain the three-dimensional structure and cellular diversity of a tissue, offering a more physiologically relevant environment compared to traditional cell cultures. reprocell.comnih.gov These systems are valuable for studying complex cell-cell interactions and the effects of compounds on tissue microenvironments. reprocell.com For a neuroactive compound like Quisultazine, which is suggested to have neuroprotective properties against glutamate-induced excitotoxicity, organotypic brain slice cultures would be a relevant model system. nih.gove-cep.orgnih.gov

In such a system, thin slices of brain tissue, often from the hippocampus or cortex, are cultured. nih.gove-cep.org These slices preserve the native architecture of neurons, astrocytes, and microglia, allowing for the study of neuronal networks and glial responses. nih.gov To investigate Quisultazine, researchers could induce excitotoxicity in these cultures using glutamate (B1630785) or N-methyl-D-aspartate (NMDA) and then assess the compound's ability to mitigate neuronal damage. frontiersin.orgmdpi.commdpi.com

Table 1: Potential Investigational Parameters in Organotypic Co-Culture Studies of Quisultazine

| Parameter | Description | Potential Findings for a Neuroprotective Agent |

| Neuronal Viability | Assessment of cell death in specific neuronal populations (e.g., CA1 pyramidal neurons) using fluorescent dyes like propidium (B1200493) iodide. nih.gove-cep.org | Reduced neuronal death in Quisultazine-treated cultures compared to controls. |

| Synaptic Integrity | Analysis of synaptic protein markers (e.g., synaptophysin) to evaluate the preservation of synaptic connections. | Maintenance of synaptic density and structure in the presence of Quisultazine. |

| Glial Activation | Measurement of astrocyte and microglia activation markers (e.g., GFAP, Iba1) to assess neuroinflammatory responses. | Attenuation of reactive gliosis in Quisultazine-treated slices. |

| Biomarker Release | Quantification of biomarkers of neuronal injury, such as lactate (B86563) dehydrogenase (LDH), in the culture medium. | Lower levels of LDH release, indicating reduced cell damage with Quisultazine treatment. |

While these represent the types of studies that would be conducted, specific data from such investigations on Quisultazine are not currently available.

Preclinical Animal Model Efficacy Studies

Preclinical animal models are crucial for evaluating the in vivo efficacy of a drug candidate before it proceeds to human clinical trials. frontiersin.orgwellbeingintlstudiesrepository.org The selection of an appropriate animal model that mimics the human disease pathology is a critical step. nih.gov

For a compound targeting glutamate excitotoxicity, relevant animal models would include those of acute neurological injury or chronic neurodegenerative diseases where this process is implicated. mdpi.combiorxiv.org

Ischemic Stroke Models: Focal cerebral ischemia can be induced in rodents by occluding the middle cerebral artery (MCAO). This model leads to a core of infarct surrounded by a penumbra of tissue at risk, where excitotoxicity is a key pathological mechanism. wellbeingintlstudiesrepository.org

Traumatic Brain Injury (TBI) Models: TBI models in rodents can replicate the secondary injury cascade that involves excitotoxicity.

Neurodegenerative Disease Models: Animal models of diseases like Huntington's or Parkinson's, where excitotoxicity contributes to neuronal loss, could also be employed. nih.govbiorxiv.org For instance, intrastriatal injection of excitotoxins like quinolinic acid can be used to model Huntington's-like pathology. biorxiv.org

Validation of these models involves confirming the expected pathological and behavioral outcomes, such as lesion volume in stroke models or specific motor deficits. wellbeingintlstudiesrepository.org

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting a biological response in the intended tissue. cancer.govcatapult.org.uk In preclinical studies of Quisultazine, PD biomarker analysis would be essential to link drug exposure to its neuroprotective effects.

Table 2: Potential Pharmacodynamic Biomarkers for Quisultazine in Animal Models

| Biomarker Category | Specific Biomarker | Tissue/Fluid | Rationale |

| Target Engagement | Glutamate Receptor Occupancy | Brain Tissue | To confirm that Quisultazine binds to its intended glutamate receptor target. |

| Downstream Signaling | Phosphorylation of signaling proteins (e.g., ERK, CREB) | Brain Tissue | To measure the intracellular signaling cascades activated by Quisultazine's neuroprotective action. |

| Neuroinflammation | Levels of inflammatory cytokines (e.g., TNF-α, IL-1β) | Brain Tissue, Cerebrospinal Fluid | To assess the anti-inflammatory effects secondary to reducing excitotoxicity. nih.gov |

| Neuronal Damage | Levels of neurofilament light chain (NfL) | Blood, Cerebrospinal Fluid | A sensitive marker of axonal injury that would be expected to decrease with effective neuroprotection. |

Specific data on the analysis of these or other pharmacodynamic biomarkers for Quisultazine are not found in the reviewed literature.

Exploratory toxicology studies in early preclinical development aim to understand the mechanisms of potential toxicity rather than just defining safe dosage ranges. nih.govinotiv.comevotec.com This mechanistic understanding helps in predicting and mitigating potential adverse effects in later stages of drug development.

For Quisultazine, these studies might investigate:

Off-Target Effects: Investigating whether Quisultazine interacts with other receptors or enzymes at high concentrations, which could lead to unexpected biological effects. For example, assessing its binding profile against a panel of central nervous system receptors.

Mitochondrial Function: Since severe excitotoxicity can lead to mitochondrial dysfunction, studies could explore Quisultazine's impact on mitochondrial respiration and production of reactive oxygen species (ROS) in vivo, especially at supra-pharmacological doses. nih.gov

Hepatotoxicity Mechanisms: Investigating potential mechanisms of liver toxicity, such as the formation of reactive metabolites or induction of oxidative stress in hepatocytes. mdpi.com This could involve analyzing gene expression changes related to stress pathways in the liver tissue of treated animals.

Without specific studies on Quisultazine, the potential mechanistic toxicities remain hypothetical.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Quisultazine

Qualitative Structure-Activity Relationship Analysis

Qualitative SAR analysis examines how specific structural components of a molecule, such as functional groups and their spatial arrangement, influence its biological effects. collaborativedrug.com This approach provides a conceptual framework for understanding the chemical features essential for a molecule's interaction with its biological target.

The biological activity of Quisultazine analogs is significantly influenced by the nature and position of various functional groups attached to its core structure, which includes piperazine (B1678402) and 1,3,4-thiadiazole (B1197879) rings. nih.govontosight.ai The piperazine ring itself is a key contributor; its nitrogen atoms can be protonated, facilitating electrostatic interactions with anionic regions of a biological receptor. nih.gov The 1,3,4-thiadiazole ring is also a common scaffold in medicinal chemistry, known to be associated with a wide range of biological activities. nih.govontosight.ai

Key functional group contributions observed in related structures include:

Halogenation : The introduction of halogen atoms, particularly bromine, has been shown to enhance the antimicrobial efficacy of piperazine-thiazole derivatives. jneonatalsurg.com This is often attributed to increased lipophilicity, which can improve the molecule's ability to interact with and cross cellular membranes. jneonatalsurg.com

Sulfonyl Group : The incorporation of a sulfonylpiperazine structure has been explored in designing 1,3,4-thiadiazole derivatives with significant antimicrobial and antibiofilm activities. researchgate.net

Acyl Groups : The addition of acyl groups is another structural modification that can significantly influence the therapeutic potential of piperazine-thiazole derivatives. jneonatalsurg.com

Importance of the Carboxyl Group : In studies of quinoline (B57606) analogs, the presence of a carboxyl group was found to be important for interaction with and inhibition of certain proteins. nih.gov

The strategic manipulation of these functional groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's activity, specificity, and pharmacokinetic properties. reachemchemicals.comsolubilityofthings.comunina.it

| Functional Group/Modification | Observed Effect on Activity in Related Compounds | Potential Rationale | Source |

|---|---|---|---|

| Piperazine Ring | Key for electrostatic interactions with receptors. | Basicity of nitrogen atoms allows for protonation and ionic bonding. | nih.gov |

| Bromine Substitution | Enhanced antimicrobial potency. | Increases lipophilicity, improving membrane interaction. | jneonatalsurg.com |

| Sulfonyl Group | Confers significant antimicrobial and antibiofilm activity. | Alters electronic properties and potential for hydrogen bonding. | researchgate.net |

| Methoxy/Ethoxy Groups | Contribute to the overall steric and electronic profile of active molecules. | Influences receptor fit and electronic interactions. | ontosight.ai |

The biological activity of a molecule is not only dependent on its chemical formula but also on its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds. nih.govdiva-portal.org A crucial concept in this field is the "bioactive conformation," which is the specific 3D shape a molecule must adopt to be recognized by its biological target and elicit a response. irbbarcelona.org

Predicting the bioactive conformation of flexible molecules like Quisultazine is a significant challenge in drug design. irbbarcelona.org Computational methods are employed to explore the conformational landscape of a molecule and identify low-energy, thermodynamically accessible structures. schrodinger.com Techniques used for conformational analysis include:

Systematic and Stochastic Searches : Methods like the Monte Carlo Multiple Minimum (MCMM) search and Mixed Torsional/Low-Mode sampling (MTLMOD) are well-established techniques for exploring the possible conformations of a molecule. nih.govnih.gov

Knowledge-Based Methods : Tools like ConfGen use a combination of empirically derived rules and force-field calculations to efficiently generate high-quality, low-energy conformers. schrodinger.com

Energy Calculations : High-level quantum mechanics calculations are often used to estimate the relative stability of different conformers, helping to identify the most likely bioactive shapes. irbbarcelona.org

For a molecule to be active, its bioactive conformation must be accessible without a prohibitive energy cost. nih.gov By understanding the preferred conformations of Quisultazine and its analogs, researchers can design new molecules that are pre-organized into the bioactive shape, potentially leading to higher potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling builds upon qualitative SAR by establishing mathematical relationships between the chemical structures of a series of compounds and their biological activities. longdom.orgwikipedia.org These computational models use numerical values, known as molecular descriptors, to represent the physicochemical properties of molecules. neovarsity.org

Two-dimensional (2D)-QSAR is a computational approach that correlates the biological activity of compounds with their 2D structural properties and calculated molecular descriptors. plos.org This method does not require the 3D structure or alignment of molecules. A key step in 2D-QSAR is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. neovarsity.orgresearchgate.net

For piperazine-thiadiazole derivatives, various descriptors have been used to build predictive QSAR models. researchgate.netscispace.com A linear relationship between these descriptors and the biological activity (often expressed as pIC50) is then typically established using methods like Multiple Linear Regression (MLR). plos.org

| Descriptor Type | Example Descriptors Used for Piperazine Derivatives | Significance | Source |

|---|---|---|---|

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Relates to the molecule's ability to accept electrons. | researchgate.net |

| Steric/Topological | Molar Refractivity (MR), Topological Polar Surface Area (PSA), Connolly Accessible Area | Describes the size, shape, and polar surface of the molecule. | plos.orgresearchgate.net |

| Lipophilicity | Aqueous Solubility (LogS) | Indicates the molecule's partitioning between water and lipids, affecting absorption and distribution. | researchgate.net |

| Quantum-Chemical | Electrophilicity index (ω) | Measures the electrophilic character of a molecule. | researchgate.net |

A typical 2D-QSAR model is represented by a linear equation. For instance, a model developed for a series of inhibitors might look like: pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + ε The robustness and predictive power of the model are assessed using statistical parameters such as the coefficient of determination (R²), adjusted R² (R²adj), and the leave-one-out cross-validation coefficient (Q²cv). plos.org These models guide the design of new compounds by indicating which properties should be modified to enhance activity. plos.org

Three-dimensional (3D)-QSAR methods extend the analysis into 3D space, correlating biological activity with the spatial properties of molecules. basicmedicalkey.com These techniques require the 3D structures of the molecules and a reliable alignment rule. Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netslideshare.net

CoMFA (Comparative Molecular Field Analysis) : This method calculates the steric and electrostatic interaction fields of a set of aligned molecules. basicmedicalkey.comslideshare.net The molecules are placed in a 3D grid, and the interaction energies with a probe atom are computed at each grid point. These energy values serve as descriptors to build a statistical model, often using Partial Least Squares (PLS) regression, that correlates the field values with biological activity. slideshare.net

CoMSIA (Comparative Molecular Similarity Indices Analysis) : CoMSIA is similar to CoMFA but calculates similarity indices based on additional physicochemical properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. basicmedicalkey.compharmacelera.com This often provides a more comprehensive model of the SAR. researchgate.net

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to either increase or decrease biological activity. For example, a green contour might indicate a region where adding a bulky group is favorable for activity, while a red contour might show where it is unfavorable. These visual aids are invaluable for medicinal chemists in the process of lead optimization. slideshare.net

In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in drug discovery, significantly enhancing QSAR modeling. researchgate.netarxiv.org These advanced computational methods can capture complex, non-linear relationships between molecular structure and biological activity that may be missed by traditional linear models. arxiv.orgscielo.br

Several ML algorithms have been applied to QSAR studies of pharmacologically active compounds, including piperazine-thiadiazole derivatives: scispace.comnih.gov

Artificial Neural Networks (ANN) : ANNs are computational models inspired by the structure of the human brain. They are particularly effective at modeling non-linear data and have been successfully used to predict the antileishmanial activity of (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl derivatives. scispace.comresearchgate.netresearchgate.net

Support Vector Machines (SVM) : SVM is a powerful classification and regression technique that has been applied to predict various pharmacokinetic properties. nih.gov

Random Forest (RF) : This is an ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. scielo.br

Studies directly comparing traditional QSAR methods with ML approaches for piperazinyl derivatives have shown that ML models, particularly ANNs, can offer superior predictive power. scispace.comresearchgate.net

| QSAR Model | Correlation Coefficient (R) | Cross-Validation Coefficient (RCV/Q²) | External Validation (Rtest) | Source |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.750 | 0.722 | 0.840 | scispace.comresearchgate.net |

| Non-Linear Regression (RNLM) | 0.782 | 0.744 | 0.850 | scispace.comresearchgate.net |

| Artificial Neural Network (ANN) | 0.967 | 0.720 | 0.802 | scispace.comresearchgate.net |

The application of AI and ML in QSAR is a rapidly advancing field that promises to accelerate the drug discovery process by providing more accurate predictions of a compound's activity and properties, thereby reducing the need for extensive synthesis and experimental testing. researchgate.netecetoc.org

In-Depth Scientific Analysis of Quisultazine Remains Elusive in Public Research Domain

Despite extensive searches of scientific literature, detailed research focusing on the specific structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies of the chemical compound Quisultazine is not publicly available. As a result, a comprehensive article covering the pharmacophore modeling, docking, and molecular dynamics simulations of Quisultazine, as per the requested outline, cannot be generated at this time.

Quisultazine is identified in chemical and pharmaceutical databases as a histamine (B1213489) H2 antagonist. It belongs to the broader class of quinazoline (B50416) derivatives, a scaffold that has been the subject of numerous medicinal chemistry studies for various therapeutic targets. However, specific and in-depth investigations into Quisultazine's interactions with its biological targets at a molecular level, which would be necessary to detail its SAR, pharmacophore features, and dynamic behavior, are not present in the accessible scientific literature.

While general principles of ligand-based and structure-based drug design are well-established, and studies on other quinazoline derivatives exist for different biological activities, applying these general concepts to Quisultazine without specific experimental or computational data would be speculative and would not meet the required standard of a scientifically accurate and informative article focused solely on this compound.

The requested detailed analysis would necessitate access to proprietary research data or currently unpublished academic studies. Without such sources, any attempt to construct the specified article would lack the requisite factual basis and detailed research findings.

Advanced Analytical and Spectroscopic Characterization in Quisultazine Research

Chromatographic Techniques for Quisultazine Analysis

Chromatographic methods are central to the separation of Quisultazine from complex mixtures, enabling its accurate quantification and isolation. The choice of technique depends on the analyte's properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinoline (B57606) and quinolinone derivatives, making it a highly applicable method for Quisultazine. researchgate.netnoveltyjournals.comacs.org HPLC methods, particularly those employing reverse-phase columns, are adept at separating compounds with varying polarities. thermofisher.com For quinoline derivatives, C18 columns are frequently utilized, often in combination with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. acs.org

A typical HPLC method for a compound structurally similar to Quisultazine would involve a gradient elution to ensure the effective separation of the parent compound from any impurities or metabolites. Detection is commonly achieved using UV/Vis spectroscopy, where the chromophore of the quinolinone structure allows for sensitive detection. researchgate.net For instance, a study on quinoline derivatives established optimal separation on a naphthylpropyl column, highlighting the importance of stationary phase selection for achieving desired resolution. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Quisultazine Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Note: This table presents a hypothetical HPLC method for Quisultazine, based on established methods for structurally related compounds. Actual parameters would require experimental optimization. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of thermally stable and volatile compounds. For quinoline and its derivatives, GC coupled with a mass spectrometer (GC-MS) has been successfully employed. madison-proceedings.comresearchgate.net This method is particularly useful for identifying and quantifying these compounds in various matrices, including textiles. madison-proceedings.comnih.gov

The analysis of quinolinone-derived selective androgen receptor modulators (SARMs) by GC-MS often requires a derivatization step, such as trimethylsilylation, to increase the volatility and thermal stability of the analytes. dshs-koeln.detaylorfrancis.com Following derivatization, the compounds are separated on a capillary column and detected by a mass spectrometer, which provides both qualitative and quantitative information. taylorfrancis.com

Table 2: Representative GC-MS Parameters for the Analysis of a Derivatized Quisultazine Analog

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-550 m/z |

| Note: This table illustrates a potential GC-MS method for a derivatized form of Quisultazine. The necessity and type of derivatization would need to be determined experimentally. |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution through the use of columns with smaller particle sizes. rsc.org UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the analysis of heterocyclic aromatic amines and other complex mixtures. nih.govresearchgate.net

The application of UHPLC-MS/MS is particularly advantageous for analyzing trace levels of compounds in complex biological or environmental samples. shimadzu.comnih.gov For instance, a UHPLC-MS/MS method was developed for the simultaneous determination of 17 heterocyclic aromatic amines in meat products, demonstrating the technique's ability to handle complex matrices and a wide range of analytes. researchgate.net This approach would be highly suitable for pharmacokinetic studies of Quisultazine, allowing for the rapid and accurate measurement of the drug and its metabolites in plasma or tissue samples. mdpi.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an essential tool for the structural elucidation and sensitive detection of Quisultazine and its metabolites. When coupled with a chromatographic separation technique, it provides unparalleled analytical power.

LC-MS/MS for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite identification in drug discovery and development. ijpras.comacs.org This technique allows for the separation of metabolites by LC, followed by their detection and structural characterization by MS/MS. thermofisher.com In a typical workflow, a precursor ion corresponding to the protonated or deprotonated molecule of a potential metabolite is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. ijpras.com

The fragmentation patterns obtained provide valuable structural information, enabling the identification of metabolic modifications such as hydroxylation, glucuronidation, or sulfation. acs.org For quinolinone-based SARMs, LC-MS/MS has been used to elucidate fragmentation pathways, identifying common product ions that are characteristic of the core structure. dshs-koeln.de This approach would be directly applicable to identifying the metabolites of Quisultazine in in vitro and in vivo studies.

Table 3: Hypothetical Major Mass Transitions for Quisultazine and a Putative Metabolite in LC-MS/MS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Annotation |

| Quisultazine | [M+H]⁺ | Fragment 1 | Loss of side chain |

| Fragment 2 | Quinolinone core | ||

| Hydroxy-Quisultazine | [M+16+H]⁺ | Fragment 1 | Loss of hydroxylated side chain |

| Fragment 2 | Hydroxylated quinolinone core | ||

| Note: The m/z values are illustrative and would depend on the exact mass of Quisultazine. The fragmentation pathway would need to be determined through experimental studies. |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. bohrium.comnih.gov This capability is crucial for confirming the identity of novel compounds and for differentiating between isobaric species (molecules with the same nominal mass but different elemental compositions). bohrium.com

Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry are commonly used for HRMS. frontiersin.orgresearchgate.net In the context of Quisultazine research, HRMS would be invaluable for confirming the structure of synthesized intermediates and final products, as well as for identifying unknown metabolites with a high degree of confidence. For example, HRMS has been used to characterize and differentiate between positional isomers of fused heterocyclic compounds, a task that would be challenging with low-resolution mass spectrometry. bohrium.com The accurate mass data obtained from HRMS can be used to generate a molecular formula, which is a critical piece of information in the structural elucidation process. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like quisultazine. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and spatial arrangement of atoms. numberanalytics.comnumberanalytics.com

1D NMR Techniques: One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental in determining the basic framework of a molecule. emerypharma.com ¹H NMR provides information on the number of different types of protons and their immediate chemical environment, while ¹³C NMR reveals the number and types of carbon atoms. emerypharma.comugm.ac.id For complex molecules, however, 1D NMR spectra can have overlapping signals, making definitive assignments challenging. numberanalytics.com

2D NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to overcome the limitations of 1D NMR. wikipedia.orglibretexts.org These techniques spread the signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei. wikipedia.orglibretexts.org

COSY experiments identify protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. emerypharma.com

HSQC correlates proton signals with the directly attached carbon atoms.

HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete molecular structure, especially for identifying quaternary carbons. ugm.ac.id

Computer-assisted structure elucidation (CASE) systems often utilize these 1D and 2D NMR data to automatically determine the structures of complex molecules. mdpi.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. youtube.com Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. youtube.com For quinazoline (B50416) derivatives, IR spectroscopy can identify characteristic vibrations of the quinazoline ring system and any substituent groups. For instance, in a study of 5,8-quinolinedione (B78156) derivatives, the C=O vibration peaks were distinctly observed, allowing for differentiation between isomers. mdpi.com Fourier Transform Infrared (FT-IR) spectroscopy is a commonly used method that enhances the speed and sensitivity of the analysis. researchgate.net

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. technologynetworks.comwikipedia.org

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The absorption spectrum provides information about the electronic structure and conjugation within the molecule. msu.edu For aromatic compounds like quisultazine, UV-Vis spectroscopy can confirm the presence of the conjugated quinazoline system. Studies on similar quinone-containing molecules show characteristic absorption peaks that are used to determine their concentration and study their electronic properties. researchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited by absorbing UV or visible light. This technique can provide information about the molecule's environment and its interactions with other molecules. For example, fluorescence studies on similar compounds have been used to investigate their binding to DNA, revealing details about the nature of the interaction. meddic.jpmeddic.jp

X-ray Photoelectron Spectroscopy (XPS) for Surface Interactions

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top 1-10 nanometers of a material's surface. unimi.itwikipedia.org The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. malvernpanalytical.com

In the context of quisultazine, XPS would be particularly valuable for studying its interaction with surfaces, such as in catalytic applications or when incorporated into materials. thermofisher.com By analyzing the core-level electron spectra, one can deduce the binding energies of the elements present in quisultazine (carbon, nitrogen, sulfur, etc.) and how these energies shift upon interaction with a surface, providing insights into the nature of the chemical bonding. researchgate.net While specific XPS studies on quisultazine were not found, the technique is widely applied to understand the surface chemistry of a vast range of materials. thermofisher.com

Time-Resolved Spectroscopy for Dynamic Processes

Time-resolved spectroscopy is a powerful method for studying dynamic processes that occur on very short timescales, from femtoseconds to nanoseconds. mpbcommunications.com This technique typically uses a "pump" laser pulse to excite the molecule and a "probe" pulse to monitor the changes in its spectroscopic properties over time. rp-photonics.com

This methodology is crucial for understanding the kinetics of chemical reactions, energy transfer processes, and excited-state dynamics. opotek.com For a compound like quisultazine, time-resolved spectroscopy could be used to investigate its photophysical properties, such as the lifetime of its excited states and the pathways of its photochemical reactions. The technique is broadly applicable to the study of transition metal complexes and other molecules relevant to solar energy conversion and photocatalysis. opotek.com

Crystallographic Studies of Quisultazine and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net This technique involves diffracting X-rays off a single crystal of the material and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic arrangement.

Furthermore, X-ray crystallography is essential for studying the structure of quisultazine when it forms complexes with other molecules, such as proteins or nucleic acids. biorxiv.org The detailed structural information from these studies is invaluable for understanding the specific interactions that govern the complex formation. Although the crystal structures of many quinazoline derivatives and their complexes have been determined, specific crystallographic data for quisultazine itself or its complexes were not found in the searched literature. nih.govrsc.org The ability to obtain high-quality crystals is often the limiting step in these studies. ucl.ac.ukwikidoc.org

Computational Chemistry and Modeling Approaches for Quisultazine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and energetic properties of a molecule. qunasys.comnih.gov These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. onelook.comozmosi.com It is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost by focusing on the electron density rather than the complex many-body wavefunction. qunasys.com DFT is frequently used to optimize molecular geometries, predict spectroscopic properties, and calculate electronic properties. nih.govmdpi.com

For compounds structurally similar to quisultazine, such as other benzamides and sulfonamides, DFT has been employed to understand their stability and electronic characteristics. For instance, a study on the antipsychotic drug sulpiride (B1682569), which shares the benzamide (B126) scaffold, utilized DFT in conjunction with molecular dynamics simulations to investigate intermolecular interactions and electronic structure-based properties. tandfonline.com In another example, DFT calculations were used to compare the stability of different isomers (E- and Z-forms) of novel Schiff base sulfonamide analogues. mdpi.com Such studies provide insight into the fundamental energetic and electronic properties that govern molecular behavior.

Table 1: Illustrative DFT Applications for Related Compound Classes

| Application | Compound Class | Key Findings |

|---|---|---|

| Geometry Optimization & Stability | Schiff Base Sulfonamides | Comparison of the energetic stability between E- and Z-forms of the molecules. mdpi.com |

| Electronic Structure Analysis | Sulpiride-Naringin System | Investigation of intermolecular interactions and electronic properties to understand coamorphization. tandfonline.com |

The term ab initio, meaning "from first principles," refers to quantum chemistry methods that are based directly on theoretical principles without the inclusion of experimental data. nih.gov These methods solve the electronic Schrödinger equation and aim for high accuracy. nih.gov Common ab initio methods include Hartree-Fock (HF) theory and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. chemrxiv.org

While computationally more demanding than DFT, ab initio methods provide a systematic way to approach the exact solution of the Schrödinger equation. nih.gov They are often used as a benchmark for other methods. For a molecule like quisultazine, ab initio calculations could be used to obtain highly accurate predictions of its gas-phase geometry, dipole moment, and other electronic properties, providing a fundamental understanding of its intrinsic molecular characteristics.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. csic.es These techniques are essential for exploring the conformational landscape and dynamic behavior of flexible molecules and their interactions with biological targets. csic.esnumberanalytics.com

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. taltech.ee For flexible molecules like quisultazine, which possess several rotatable bonds, understanding the accessible conformations is crucial as the three-dimensional shape dictates its biological activity. numberanalytics.com

Molecular dynamics (MD) simulations are a primary tool for conformational sampling. numberanalytics.com In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the molecule's movement over time. numberanalytics.com This generates a trajectory of atomic positions, revealing the different conformations the molecule samples. For example, in a study of benzamide derivatives as Rho kinase inhibitors, MD simulations were used to generate a conformational ensemble profile for each compound to investigate its flexibility. uncst.go.ug Advanced techniques can enhance sampling for complex systems, such as using adiabatic decoupling with temperature or force scaling to explore the conformational space of protein loops. google.com

Understanding how a ligand like quisultazine interacts with its biological target is fundamental to explaining its pharmacological effect. Molecular docking and molecular dynamics (MD) simulations are key computational tools for this purpose. nih.gov Docking predicts the preferred binding orientation of a ligand to a target protein, while MD simulations can be used to study the stability and dynamics of the resulting ligand-protein complex. nih.govmdpi.com

Studies on the structurally related benzamide, sulpiride, provide a clear example of this approach. Computational analyses combining docking and MD simulations were used to investigate the binding of sulpiride to the dopamine (B1211576) D2 and D3 receptors. nih.govrsc.org These simulations revealed how the presence of a sodium ion allosterically affects the receptor's conformation and strengthens the ligand's binding affinity. rsc.org The binding energy of the ligand-receptor complex can be estimated from the simulation frames using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov

Table 2: Example of Ligand-Target Dynamics Study on a Related Compound (Sulpiride)

| Technique | System | Objective | Key Finding |

|---|---|---|---|

| Molecular Docking & MD Simulation | Sulpiride with D2/D3 Dopamine Receptors | Investigate the effect of Na+ on ligand binding. nih.govrsc.org | Na+ strengthens interactions within the receptor and stabilizes a higher-affinity binding mode for sulpiride. nih.govrsc.org |

Cheminformatics and Data Mining for Quisultazine Research

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. epa.gov For a compound like quisultazine, cheminformatics and data mining could be employed to analyze its properties in the context of large chemical datasets, predict its activities, and guide the design of new, related molecules. chemrxiv.org

This approach involves analyzing chemical structures and their associated data to identify patterns and build predictive models. epa.gov For example, cheminformatic analysis of large databases of heteroaromatic compounds has been used to quantify how specific "skeletal edits" (core atom transformations) can expand access to novel chemical spaces, which is valuable in drug discovery. chemrxiv.org In the context of quisultazine research, one could mine databases of known bioactive compounds to identify other molecules with similar structural features or predicted properties. This could help in predicting potential biological targets or off-target effects. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, a key area of cheminformatics, could be performed on a series of quisultazine analogs to build models that correlate structural features with biological activity, thereby guiding the synthesis of more potent or selective compounds.

Chemical Space Exploration

The exploration of chemical space for the phenothiazine (B1677639) derivative Quisultazine has not been documented in publicly available scientific literature. Such studies would typically involve computational methods to navigate the vast landscape of possible molecular structures to identify novel analogs with potentially improved properties.

Chemical space exploration is a fundamental concept in computational drug discovery, aiming to map the universe of all possible molecules. For a compound like Quisultazine, this would involve generating a virtual library of related structures by modifying its core phenothiazine scaffold, the sulfonamide group, or the azabicyclooctane moiety. Algorithms can systematically or stochastically introduce changes, such as altering substituents, changing ring structures, or modifying linker atoms.

The goal of this exploration is to discover regions within the chemical space that are rich in molecules with desirable characteristics, such as enhanced biological activity, better selectivity, or improved pharmacokinetic profiles. Techniques like similarity searching, clustering, and dimensionality reduction are employed to analyze these vast virtual libraries. While specific explorations for Quisultazine are not reported, the general methodologies are well-established in medicinal chemistry.

Illustrative Example of a Chemical Space Exploration Strategy for Quisultazine Analogs:

| Modification Strategy | Scaffold Region | Example Modifications | Desired Outcome |

| R-group Scanning | Sulfonamide group | Substitution of dimethylamine (B145610) with other alkyl or cyclic amines. | Modulate solubility and receptor interactions. |